2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidine is then reacted with piperidine derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cytochrome bd oxidase, which is involved in bacterial respiration . This inhibition can disrupt the energy metabolism of bacteria, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a pyrimidine ring fused with another heterocycle and are studied for their pharmacological properties.
Uniqueness
2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine is unique due to its specific substitution pattern and the presence of both thieno[3,2-d]pyrimidine and piperidine moieties.
Properties
IUPAC Name |
4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-4-2-6-16(21-13)23-11-14-5-3-8-22(10-14)18-17-15(7-9-24-17)19-12-20-18/h2,4,6-7,9,12,14H,3,5,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLWFKHZCCCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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